Neurokinin B, pro(2)-trp(6,8)-nle(10)-
CAS No.: 105869-12-3
VCID: VC20744968
Molecular Formula: C67H86N14O15
Molecular Weight: 1327.5 g/mol
* For research use only. Not for human or veterinary use.

Description | What is (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B?(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B is a synthetic analog of the neuropeptide neurokinin B (NKB) . NKB is part of the tachykinin family of peptides, which are known for their roles in various physiological processes . (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B has the molecular formula C67H87N15O14 and a molecular weight of 1326.5 g/mol . Other names or synonyms include (D-Pro2,D-Trp6.8,Nle10)-Neurokinin B, HY-P3850, and DA-59558 . Biological Activity(D-Pro2, D-Trp6,8, Nle-lO) neurokinin B is reported to be a strong competitive inhibitor of neurokinin B . Neurokinin B binds to neurokinin receptors, specifically NK1R, NK2R, and NK3R, which are G protein-coupled receptors (GPCRs) . These receptors mediate the biological effects of neurokinin B . Neurokinin B and ReproductionNeurokinin B (NKB) and kisspeptin are neuropeptides that are co-expressed in the hypothalamus and coordinate the control of GnRH signaling . Tachykinin Receptors in Human ColonA study characterized the The rank order of potency for agonists competing at the $$ |
---|---|
CAS No. | 105869-12-3 |
Product Name | Neurokinin B, pro(2)-trp(6,8)-nle(10)- |
Molecular Formula | C67H86N14O15 |
Molecular Weight | 1327.5 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
Standard InChI | InChI=1S/C67H86N14O15/c1-6-7-20-47(67(95)96)73-58(86)48(25-36(2)3)74-60(88)50(27-39-32-70-45-21-13-11-18-42(39)45)79-65(93)57(37(4)5)80-63(91)51(28-40-33-71-46-22-14-12-19-43(40)46)76-59(87)49(26-38-16-9-8-10-17-38)75-62(90)53(31-56(84)85)77-61(89)52(29-41-34-69-35-72-41)78-64(92)54-23-15-24-81(54)66(94)44(68)30-55(82)83/h8-14,16-19,21-22,32-37,44,47-54,57,70-71H,6-7,15,20,23-31,68H2,1-5H3,(H,69,72)(H,73,86)(H,74,88)(H,75,90)(H,76,87)(H,77,89)(H,78,92)(H,79,93)(H,80,91)(H,82,83)(H,84,85)(H,95,96)/t44-,47-,48-,49-,50+,51+,52-,53-,54+,57-/m0/s1 |
Standard InChIKey | ZKLUNXWBZZDGQS-KDICMADCSA-N |
Isomeric SMILES | CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]7CCCN7C(=O)[C@H](CC(=O)O)N |
SMILES | CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N |
Canonical SMILES | CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N |
Sequence | DPHDFWVWLX |
Synonyms | 2-Pro-6,8-Trp-10-Nle-neurokinin B DPDTNle-NB neurokinin B, Pro(2)-Trp(6,8)-Nle(10)- neurokinin B, prolyl(2)-tryptophyl(6,8)-norleucine(10)- neuromedin K, Pro(2)-Trp(6,8)-Nle(10)- |
PubChem Compound | 25092384 |
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume